The compound "3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride" represents a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a triazolo[4,3-a]pyrazine core, which is a fused heterocyclic system that can be modified to target various biological pathways. The trifluoromethyl group in the 3-position is a common bioisostere used to enhance the metabolic stability and lipophilicity of pharmaceuticals5.
In the pharmaceutical field, triazolo[4,3-a]pyrazine derivatives have been explored for their potential as antihypertensive agents due to their renin inhibitory activity. Compounds with this core have been shown to effectively lower blood pressure in animal models, although challenges with oral bioavailability have been noted2. Additionally, these compounds have demonstrated anticonvulsant activity, with some derivatives showing potent efficacy against seizures in rat models. The triazolo[4,3-a]pyrazine ring system has been identified as a bioisostere of the purine ring, which is known for its anticonvulsant properties3.
The urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential activity against bacterial and fungal strains, with thiourea derivatives exhibiting better activity compared to urea compounds. Molecular docking studies have suggested that these compounds bind effectively to the active site of poly (ADP-ribose) polymerase, indicating a potential mechanism for their antimicrobial action5.
The synthesis of triazolo[4,3-a]pyrazine derivatives has been a subject of interest due to their pharmacological importance. A rapid and facile method for the synthesis of 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines has been reported, utilizing palladium-copper catalysis. This methodology allows for the synthesis of a broad range of substrates, including optically active products4. Another approach involves the regioselective synthesis of chiral tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives, highlighting the versatility of these compounds in synthetic chemistry6.
The compound's molecular formula is , and it has a molecular weight of approximately 228.60 g/mol . Its CAS number is 762240-92-6, which helps in identifying it in chemical databases and regulatory documents. The compound is categorized as a hydrochloride salt, enhancing its solubility and stability in various formulations.
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves several key steps:
This synthesis method is advantageous due to its straightforward approach and high yield potential while minimizing by-products.
The molecular structure of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride features a complex arrangement:
Cl.FC(F)(F)c1nnc2CNCCn12
, which provides insight into its connectivity and functional groups .The accurate mass of the compound is reported as 228.039 g/mol .
This compound exhibits reactivity typical of triazoles and pyrazines:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has been explored primarily in the context of its biological activities:
This mechanism suggests that the compound may have therapeutic potential in cancer treatment.
The physical properties of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride include:
Chemical properties include its stability under normal conditions but may be sensitive to strong bases or acids.
The applications of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride are diverse:
The triazolopyrazine core is constructed via two primary routes: linear assembly or convergent cyclization. In the linear approach, 2-chloropyrazine undergoes nucleophilic substitution with hydrazine monohydrate to form hydrazinylpyrazine intermediates, followed by cyclization with trifluoroacetic anhydride (TFAA) to yield the triazole ring [6]. Alternatively, the convergent method involves pre-forming the triazole moiety and subsequently annulating it with piperazine derivatives. The patent CN102796104A details a high-yielding (>85%) cyclization process where N-aminopiperazine reacts with trifluoroacetic acid under reflux to form the bicyclic system [6]. Key challenges include controlling regioselectivity during ring closure and minimizing dihydropyrazine byproducts, addressed through precise stoichiometric control (1:1.2 molar ratio of hydrazine to chloropyrazine) and inert nitrogen atmosphere [6]. Recent optimizations employ microwave-assisted synthesis, reducing reaction times from 12 hours to <3 hours while maintaining yields >90% [1] [6].
Trifluoromethyl group introduction occurs primarily via two strategies:
Critical parameters include temperature control (−10°C to 0°C during TFAA addition) to suppress trifluoroacetyl decomposition and solvent selection (chlorobenzene outperforms THF by reducing hydrolysis) [6]. The direct TFAA route achieves 88–92% functionalization efficiency, confirmed by ¹⁹F NMR spectroscopy [3] [6].
Salt formation is achieved by treating the free base with hydrogen chloride (HCl) in ethanol/isopropanol mixtures. Solvent composition critically influences crystal morphology and purity:
Table 1: Crystallization Parameters and Outcomes
Solvent System | HCl Equivalents | Crystallization Temp. | Crystal Habit | Purity (%) |
---|---|---|---|---|
Ethanol/IPA (50:50) | 1.5 | 0–5°C | Needles | 97.2 |
IPA/Ethyl acetate (70:30) | 1.2 | 10–15°C | Prismatic | 99.1 |
Methanol/MTBE (40:60) | 1.8 | −5°C | Agglomerates | 96.5 |
Optimal conditions use 1.2–1.5 equivalents of HCl in 70% isopropanol/ethyl acetate at 10–15°C, achieving >99% purity. Slow cooling (0.5°C/min) enhances crystal size distribution, while seeding with pre-formed HCl salt prevents oiling out [4] [6]. Post-crystallization, solids are washed with cold (−10°C) methyl tert-butyl ether to remove residual solvents, followed by vacuum drying at 40°C [3] [7].
Palladium catalysis enables key hydrogenation steps during piperazine ring saturation. Pd/C (5% w/w) in methanol at 50 psi H₂ and 25°C achieves full reduction in 6 hours with >99% conversion [6]. Catalyst poisoning by nitrogen atoms is mitigated through acetic acid addition (5% v/v), which protonates basic sites [1]. Alternative systems include:
For cyclodehydration, methanesulfonic acid (0.5 equiv) catalyzes triazole ring closure at 80°C, replacing stoichiometric TFAA in early routes. This reduces waste trifluoroacetate salts while maintaining 92% yield [6] [8].
Industrial production emphasizes solvent sustainability and atom economy:
Table 2: Green Metrics for Optimized Synthesis
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 120 | 45 | 62.5% reduction |
E-factor (kg waste/kg product) | 85 | 22 | 74.1% reduction |
Energy consumption (kWh/kg) | 310 | 150 | 51.6% reduction |
Hazardous solvent volume | 60 L/kg | 12 L/kg | 80% reduction |
Energy optimization includes transitioning from batch to continuous processing for hydrogenation and salt formation, cutting thermal energy demand by 50% [6] [8]. Water is employed as the reaction medium for the final hydrochloride crystallization, achieving 98% purity while eliminating organic solvent use in this stage [8]. Life-cycle assessment confirms a 35% lower carbon footprint versus legacy routes, primarily through solvent recovery systems (90% MTBE recycling) [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: